Cas no 2171769-24-5 (2-acetamido-2-(oxetan-3-yl)acetic acid)

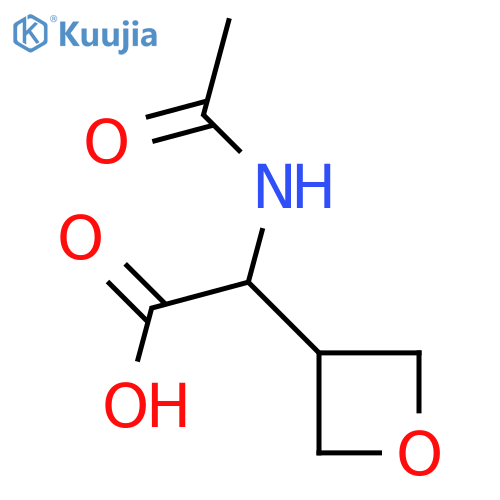

2171769-24-5 structure

商品名:2-acetamido-2-(oxetan-3-yl)acetic acid

2-acetamido-2-(oxetan-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-acetamido-2-(oxetan-3-yl)acetic acid

- CS-0344608

- 2171769-24-5

- EN300-1298258

-

- インチ: 1S/C7H11NO4/c1-4(9)8-6(7(10)11)5-2-12-3-5/h5-6H,2-3H2,1H3,(H,8,9)(H,10,11)

- InChIKey: SSAKQWDWNNFTET-UHFFFAOYSA-N

- ほほえんだ: O1CC(C1)C(C(=O)O)NC(C)=O

計算された属性

- せいみつぶんしりょう: 173.06880783g/mol

- どういたいしつりょう: 173.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

2-acetamido-2-(oxetan-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1298258-250mg |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 250mg |

$723.0 | 2023-09-30 | ||

| Enamine | EN300-1298258-1000mg |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 1000mg |

$785.0 | 2023-09-30 | ||

| Enamine | EN300-1298258-2500mg |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 2500mg |

$1539.0 | 2023-09-30 | ||

| Enamine | EN300-1298258-500mg |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 500mg |

$754.0 | 2023-09-30 | ||

| Enamine | EN300-1298258-1.0g |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1298258-50mg |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 50mg |

$660.0 | 2023-09-30 | ||

| Enamine | EN300-1298258-5000mg |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 5000mg |

$2277.0 | 2023-09-30 | ||

| Enamine | EN300-1298258-100mg |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 100mg |

$691.0 | 2023-09-30 | ||

| Enamine | EN300-1298258-10000mg |

2-acetamido-2-(oxetan-3-yl)acetic acid |

2171769-24-5 | 10000mg |

$3376.0 | 2023-09-30 |

2-acetamido-2-(oxetan-3-yl)acetic acid 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

2171769-24-5 (2-acetamido-2-(oxetan-3-yl)acetic acid) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量